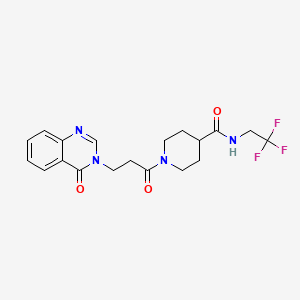

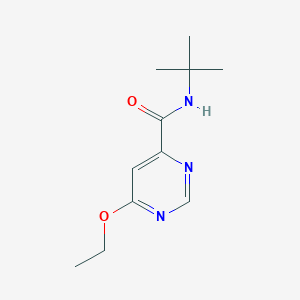

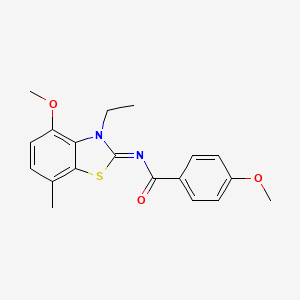

![molecular formula C11H15N5 B2393579 N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine CAS No. 6213-03-2](/img/structure/B2393579.png)

N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Dimethylamino)phenyl is an organic building block containing a dimethylamine group attached to a phenyl ring . 4H-1,2,4-Triazol-4-amine is a compound with the molecular formula C2H4N4, and it has a density of 1.6±0.1 g/cm3 .

Synthesis Analysis

The synthesis of these compounds can involve various chemical reactions. For instance, 4-(dimethylamino)phenyl isocyanate, a related compound, is known to contain an isocyanate group .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques. For example, the 3D structure of 4-(dimethylamino)phenyl can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied. For instance, the mechanism of hydrolysis of 4-(dimethylamino)phenyl isocyanate has been studied .Physical And Chemical Properties Analysis

4H-1,2,4-Triazol-4-amine has a boiling point of 267.6±23.0 °C at 760 mmHg and a melting point of 84-86 °C (lit.) .Scientific Research Applications

Material Science and Chemistry

N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine and its derivatives have been explored for their potential in material science and organic synthesis. For instance, the study on the synthesis and insecticidal activity of methylene group modifications of N-(Isothiazol-5-yl)phenylacetamides illustrates how structural modifications can influence the chemical properties and efficacy of such compounds in agricultural applications (Samaritoni et al., 1999).

Photophysics and Optical Materials

Research into the intermolecular electron transfer in low-molecular-weight models of polyaniline, including compounds related to N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine, has provided insights into the protonation and association behaviors of these compounds in organic solvents. This is significant for understanding the electronic interactions and potential applications in electronic and photonic devices (Lokshin et al., 2001).

Crystallography and Molecular Structure

The crystal structure analysis of compounds closely related to N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine, such as 7-dimethylamino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, has provided detailed insights into the molecular configuration, hydrogen bonding, and intermolecular interactions. These structural insights are crucial for designing materials with specific properties and functions (Dolzhenko et al., 2008).

Organic Synthesis and Chemical Transformations

The reactivity and transformations of heterocyclic compounds, including those related to N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine, have been explored in various chemical reactions. For example, research on the ring transformations of heterocyclic halogeno compounds with nucleophiles has contributed to the understanding of synthetic pathways and the creation of novel compounds with potential applications in medicinal chemistry and materials science (Geerts & Plas, 1978).

Safety and Hazards

properties

IUPAC Name |

N-[[4-(dimethylamino)phenyl]methyl]-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c1-15(2)11-5-3-10(4-6-11)7-14-16-8-12-13-9-16/h3-6,8-9,14H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPORTAACPUBAHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNN2C=NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

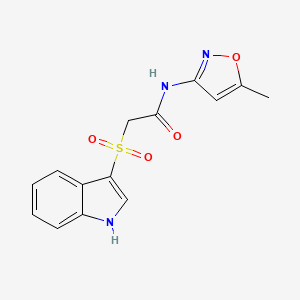

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-oxo-5-phenylpentanamide](/img/structure/B2393497.png)

![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one](/img/structure/B2393500.png)

![4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol](/img/structure/B2393501.png)

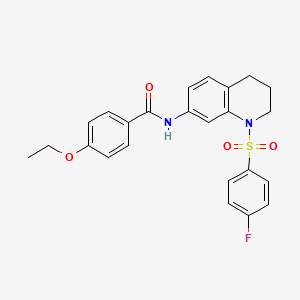

![2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2393506.png)

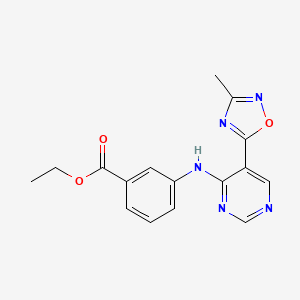

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2393517.png)